(E)-1-(3-(4-ethylphenyl)acryloyl)-N,N-dimethylindoline-5-sulfonamide
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Overview
Description
(E)-1-(3-(4-ethylphenyl)acryloyl)-N,N-dimethylindoline-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indoline core, a sulfonamide group, and an acryloyl moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(4-ethylphenyl)acryloyl)-N,N-dimethylindoline-5-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the indoline-5-sulfonamide precursor, followed by the introduction of the acryloyl group through a condensation reaction with 4-ethylphenylacrylic acid. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-(4-ethylphenyl)acryloyl)-N,N-dimethylindoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the acryloyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(E)-1-(3-(4-ethylphenyl)acryloyl)-N,N-dimethylindoline-5-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-1-(3-(4-ethylphenyl)acryloyl)-N,N-dimethylindoline-5-sulfonamide involves its interaction with specific molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The indoline core and sulfonamide group contribute to the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(3-(4-methylphenyl)acryloyl)-N,N-dimethylindoline-5-sulfonamide
- (E)-1-(3-(4-ethylphenyl)acryloyl)-N,N-dimethylindoline-5-sulfonamide
Uniqueness
This compound stands out due to the presence of the 4-ethylphenyl group, which can influence its reactivity and binding properties. This structural variation can lead to differences in biological activity and chemical behavior compared to similar compounds.
Properties
IUPAC Name |
1-[(E)-3-(4-ethylphenyl)prop-2-enoyl]-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-4-16-5-7-17(8-6-16)9-12-21(24)23-14-13-18-15-19(10-11-20(18)23)27(25,26)22(2)3/h5-12,15H,4,13-14H2,1-3H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPQUNWHDNMZPQ-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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